molecular formula C11H10FN3 B6648370 N-benzyl-5-fluoropyrimidin-2-amine

N-benzyl-5-fluoropyrimidin-2-amine

Cat. No.: B6648370
M. Wt: 203.22 g/mol
InChI Key: LYZATTITCKSCON-UHFFFAOYSA-N
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Description

N-Benzyl-5-fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative characterized by a benzyl group attached to the pyrimidine ring via an amine linkage at position 2 and a fluorine substituent at position 3. Pyrimidine derivatives are widely studied for their biological and material applications due to their structural versatility and electronic properties. The fluorine atom in this compound enhances its metabolic stability and influences intermolecular interactions such as hydrogen bonding and π-stacking, which are critical for its physicochemical behavior .

Properties

IUPAC Name

N-benzyl-5-fluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZATTITCKSCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Biological Relevance: While this compound’s fluorinated structure may enhance metabolic stability, its lack of polar functional groups (e.g., aminoethyl or ethoxy) could limit solubility and bioavailability compared to analogs in and .
  • Data Gaps : Experimental data on the target compound’s crystallography, CCS, or biological activity are absent in the provided evidence. Further studies are needed to validate predicted properties.

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